molecular formula C13H13ClN4S B4443781 3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4443781
M. Wt: 292.79 g/mol
InChI Key: RPKNMYFCHSWYOH-UHFFFAOYSA-N
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Description

3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. It also exhibits cytotoxic properties by disrupting DNA replication processes, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the butyl and chlorophenyl groups enhances its biological activity and specificity towards certain molecular targets .

Properties

IUPAC Name

3-butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4S/c1-2-3-8-11-15-16-13-18(11)17-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKNMYFCHSWYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-Butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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